2-Methylbenzoic acid anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

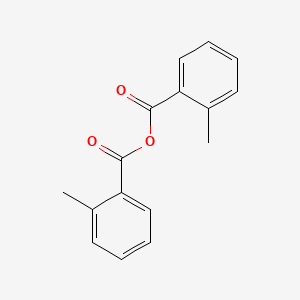

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylbenzoyl) 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBSXJWDERHYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209519 | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-86-3 | |

| Record name | Benzoic acid, 2-methyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzoic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylbenzoic Acid Anhydride: The Centrality of Molecular Weight

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoic acid anhydride, also known as o-toluic anhydride, is a pivotal reagent in organic synthesis, valued for its role as an acylating agent and a building block for complex molecules. Its chemical formula is C₁₆H₁₄O₃, corresponding to a precise molecular weight of 254.28 g/mol [1][2][3]. This fundamental property is not merely a number; it is the cornerstone of its chemical identity, governing stoichiometric calculations in synthesis, influencing its analytical characterization, and impacting its utility in fields like drug development. This guide elucidates the multifaceted importance of the molecular weight of this compound, providing a comprehensive exploration from theoretical calculation to practical application for professionals in the chemical and pharmaceutical sciences.

Fundamental Chemical Properties and the Significance of Molecular Weight

A precise understanding of a molecule's properties begins with its identity and molecular weight. These foundational data points are critical for reproducibility and accuracy in all subsequent scientific endeavors.

Chemical Identity

-

Systematic Name: this compound

-

Common Synonyms: o-Toluic anhydride, (2-methylbenzoyl) 2-methylbenzoate[1][2]

The Calculation of Molecular Weight

The molecular weight is an intrinsic property derived directly from the molecular formula. It is calculated by summing the atomic weights of the constituent atoms. The atomic weights used for this calculation are sourced from the IUPAC periodic table.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 254.285 |

The accepted molecular weight for this compound is 254.28 g/mol [1][2][3]. This value is the lynchpin for all quantitative work, from preparing solutions of known molarity to executing reactions with precise stoichiometry.

The Role of Molecular Weight in Synthesis and Stoichiometry

Acid anhydrides are highly effective acylating agents, prized for their reactivity which is greater than carboxylic acids but more manageable than acid chlorides[1]. The synthesis of and with this compound relies heavily on its molecular weight for accurate molar calculations.

A Generalized Synthesis Protocol

A common method for preparing symmetrical anhydrides involves the dehydration of the corresponding carboxylic acid or the reaction of a carboxylic acid with its corresponding acid chloride in the presence of a base like pyridine.

Protocol: Synthesis of 2-Methylbenzoic Anhydride from 2-Methylbenzoyl Chloride and 2-Methylbenzoic Acid

-

Reactant Calculation: To synthesize 10 grams of this compound (MW = 254.28 g/mol ), one would need a stoichiometric equivalent of 2-methylbenzoic acid (MW = 136.15 g/mol ) and 2-methylbenzoyl chloride (MW = 154.59 g/mol ).

-

Moles of target anhydride = 10 g / 254.28 g/mol ≈ 0.0393 mol.

-

Mass of 2-methylbenzoic acid = 0.0393 mol * 136.15 g/mol ≈ 5.35 g.

-

Mass of 2-methylbenzoyl chloride = 0.0393 mol * 154.59 g/mol ≈ 6.07 g.

-

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer and dropping funnel, dissolve 5.35 g of 2-methylbenzoic acid and a slight molar excess of dry pyridine in 50 mL of dry benzene[6].

-

Addition: Slowly add 6.07 g of 2-methylbenzoyl chloride to the stirred solution. An exothermic reaction may occur, and a pyridinium complex will precipitate[6].

-

Reaction & Workup: Stir the mixture at room temperature for 2-4 hours. After the reaction is complete, pour the mixture over ice and acidify with hydrochloric acid to neutralize excess pyridine.

-

Extraction & Purification: Extract the product with an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude anhydride. The product can be further purified by recrystallization or distillation[6][7].

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical role of stoichiometric inputs.

Caption: Workflow for anhydride synthesis emphasizing stoichiometric inputs.

Analytical Characterization: Verifying Molecular Weight and Structure

The theoretical molecular weight is confirmed experimentally through various analytical techniques. Each method provides complementary information that validates both the mass and the structure of the anhydride.

| Analytical Technique | Information Provided | Expected Results for this compound |

| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), offering direct experimental verification of the molecular and monoisotopic mass. | Expected [M+H]⁺ at m/z 255.09. The monoisotopic mass is 254.0943 Da[2][8]. Key fragments would include the 2-methylbenzoyl cation at m/z 119. |

| ¹H NMR Spectroscopy | Confirms the proton environment, validating the arrangement of hydrogen atoms on the aromatic rings and methyl groups. | Signals in the aromatic region (δ 7.2-8.1 ppm) and a characteristic singlet for the two methyl groups (δ ~2.5 ppm). |

| ¹³C NMR Spectroscopy | Determines the chemical environment of each carbon atom, confirming the carbon skeleton. | Signals for the carbonyl carbon (~162 ppm), aromatic carbons, and the methyl carbon (~21 ppm) are expected[9]. |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Two characteristic C=O stretching bands for the anhydride group, typically found around 1820 cm⁻¹ and 1760 cm⁻¹. |

These techniques, used in concert, provide a self-validating system. MS confirms the mass, while NMR and IR confirm the correct isomeric structure, ensuring that the measured weight corresponds to this compound and not an isomer.

Applications in Drug Development and Medicinal Chemistry

As a versatile building block, this compound and related benzoic acid derivatives are instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs)[10][11]. The molecular weight of such intermediates is a critical parameter in drug design, particularly in the context of physicochemical properties that influence pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).

For instance, Lipinski's Rule of Five, a guideline for predicting drug-likeness, sets an upper limit for molecular weight (≤ 500 Da). The molecular weight of this compound (254.28 g/mol ) makes it a suitably sized fragment for incorporation into larger molecules without readily violating this rule. Process chemists rely on this value to design scalable synthetic routes to target APIs[10].

The anhydride functional group itself is a powerful tool for creating esters and amides, which are common linkages in drug molecules[11][12]. The efficiency and yield of these acylation reactions are directly dependent on precise stoichiometric control, once again underscoring the importance of the molecular weight.

Caption: Role of molecular weight in drug development logic.

Conclusion

The molecular weight of this compound, 254.28 g/mol , is a fundamental constant that extends far beyond basic chemical identification. It is the critical factor enabling precise stoichiometric control in synthesis, serves as a primary benchmark for analytical verification via mass spectrometry, and acts as a key design parameter in the development of new pharmaceutical agents. For researchers and drug development professionals, a thorough appreciation of this core property is essential for achieving accuracy, reproducibility, and innovation in the laboratory and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 12. researchgate.net [researchgate.net]

o-Toluic Anhydride: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of o-toluic anhydride, a key reagent in organic synthesis with significant applications in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the core physical and chemical properties, synthesis, reactivity, and safe handling of this versatile compound.

Core Molecular and Physical Characteristics

o-Toluic anhydride, also known as 2-methylbenzoic anhydride, is the symmetrical anhydride of o-toluic acid. Its structure, featuring two o-toluoyl groups linked by an oxygen atom, imparts a high degree of reactivity, making it an excellent acylating agent.

Table 1: Key Physical and Chemical Properties of o-Toluic Anhydride

| Property | Value | Source(s) |

| IUPAC Name | (2-methylbenzoyl) 2-methylbenzoate | [1] |

| CAS Number | 607-86-3 | [] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | 39 °C | [4] |

| Boiling Point | 221 °C at 11 mmHg; 408.6 °C at 760 mmHg | [5] |

| Density | ~1.2 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents such as ethers, and chlorinated hydrocarbons. Reacts with water and alcohols. | [6] |

| Flash Point | 194 °C | [7] |

Synthesis of o-Toluic Anhydride: A Laboratory Protocol

The synthesis of o-toluic anhydride is most commonly achieved through the dehydration of o-toluic acid. One effective laboratory-scale method involves the use of a dehydrating agent such as acetic anhydride. A more reactive approach involves the conversion of o-toluic acid to its acid chloride, followed by reaction with a salt of o-toluic acid.

Protocol: Synthesis via o-Toluoyl Chloride

This two-step method generally provides high yields of the desired anhydride. The initial step is the formation of o-toluoyl chloride, which is then reacted with sodium o-toluate.

Step 1: Synthesis of o-Toluoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus must be thoroughly dried to prevent hydrolysis.

-

Reaction: To the flask, add o-toluic acid and a slight molar excess (approximately 1.2 equivalents) of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]

-

Heating: Gently heat the mixture under reflux. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation, preferably under reduced pressure. The resulting crude o-toluoyl chloride can be used directly in the next step or purified by vacuum distillation.[9]

Step 2: Synthesis of o-Toluic Anhydride

-

Preparation of Sodium o-Toluate: Prepare the sodium salt of o-toluic acid by reacting it with one equivalent of sodium hydroxide in an appropriate solvent and then thoroughly drying the resulting salt.

-

Reaction: Dissolve the crude or purified o-toluoyl chloride in an inert, anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Addition: Slowly add the dried sodium o-toluate to the solution of o-toluoyl chloride with vigorous stirring.

-

Workup: After the reaction is complete, the sodium chloride byproduct is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield crude o-toluic anhydride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.

Causality in Experimental Choices: The use of thionyl chloride is advantageous because its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.[8] Performing the reaction under anhydrous conditions is critical as both o-toluoyl chloride and o-toluic anhydride are readily hydrolyzed by water.

Spectroscopic and Reactivity Profile

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A key feature in the IR spectrum of an acid anhydride is the presence of two carbonyl (C=O) stretching bands.[10] For o-toluic anhydride, these are expected to appear around 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The higher frequency band corresponds to the symmetric C=O stretch, while the lower frequency band is due to the asymmetric stretch.[10] The presence of the aromatic ring will also be indicated by C-H stretching peaks above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.0 ppm. The methyl protons will appear as a singlet further upfield, typically around 2.3-2.6 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbons in the downfield region, typically around 160-170 ppm. The aromatic carbons will resonate in the 125-140 ppm range, and the methyl carbon will appear upfield, around 20-25 ppm.[12]

-

Reactivity and Acylation Mechanism

o-Toluic anhydride is a powerful acylating agent, reacting with nucleophiles such as alcohols, amines, and phenols to introduce the o-toluoyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic Acyl Substitution Mechanism of o-Toluic Anhydride.

The causality of this reactivity lies in the structure of the anhydride. The two electron-withdrawing carbonyl groups polarize the carbonyl carbons, making them highly electrophilic and susceptible to attack by nucleophiles. The o-toluate anion is a relatively good leaving group due to resonance stabilization, which facilitates the collapse of the tetrahedral intermediate.[13]

Applications in Drug Development and Organic Synthesis

The ability of o-toluic anhydride to efficiently introduce the o-toluoyl group makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The o-toluoyl group can serve as a protecting group for alcohols and amines or can be an integral part of the final molecular structure, influencing the compound's biological activity and pharmacokinetic properties.

Safety, Handling, and Storage

Hazard Identification: o-Toluic anhydride is a corrosive substance that can cause severe skin and eye irritation.[5] It is also harmful if swallowed or inhaled. As with many anhydrides, it is moisture-sensitive and will react with water to form o-toluic acid, releasing heat.

Handling:

-

Always handle o-toluic anhydride in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Ensure all equipment is dry before use to prevent exothermic reactions with water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, strong bases, and oxidizing agents.

-

The product may be stored under an inert atmosphere, such as argon, to prevent degradation.[14]

References

- 1. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the physical properties of O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 4. 2-methylbenzoic anhydride [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]

- 12. o-Toluic acid(118-90-1) 13C NMR [m.chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to (2-methylbenzoyl) 2-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of (2-methylbenzoyl) 2-methylbenzoate (CAS No. 607-86-3), a symmetrical aromatic carboxylic anhydride also known as 2-methylbenzoic anhydride or o-toluic anhydride. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and core reactivity. The significance of this compound lies in its function as a potent acylating agent, enabling the introduction of the 2-methylbenzoyl (o-toluoyl) moiety into various molecular frameworks. This guide synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for the practical application and understanding of this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Properties

(2-methylbenzoyl) 2-methylbenzoate is structurally defined by two 2-methylbenzoyl groups linked by an anhydride oxygen. This symmetrical arrangement dictates its reactivity and physical characteristics. The steric hindrance imposed by the ortho-methyl groups influences its conformational geometry and reactivity compared to its unsubstituted analog, benzoic anhydride.

Chemical Structure

The molecular structure is detailed below, with the IUPAC name, CAS registry number, and other key identifiers.

-

Synonyms : 2-Methylbenzoic anhydride, 2-Methylbenzoic acid anhydride, o-toluic anhydride[1][3]

-

Canonical SMILES : CC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2C[1]

Physicochemical Data

The key physical and chemical properties are summarized in the table below. The compound is a low-melting, white solid with a high boiling point, characteristic of a molecule with its molecular weight and aromatic nature. Its sensitivity to moisture is a critical handling parameter, as it can hydrolyze back to 2-methylbenzoic acid.

| Property | Value | Source(s) |

| Molecular Weight | 254.29 g/mol | [1] |

| Appearance | White to off-white solid/crystal | [4] |

| Melting Point | 37 - 41 °C | [1] |

| Boiling Point | 221 °C (at 11 mmHg) | [1] |

| Flash Point | 194 °C | [1] |

| Purity | Available as ≥97% or ≥98% | [1][4] |

| Key Condition to Avoid | Moisture Sensitive | |

| Storage | Store under inert gas (e.g., Argon) in a cool, dark place (<15°C recommended) | [5] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the effective use of any chemical intermediate. The following data outlines the expected spectroscopic signature of (2-methylbenzoyl) 2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the ortho-substitution pattern. Key signals would include:

-

A singlet for the two equivalent methyl (–CH₃) groups, likely appearing around δ 2.4-2.6 ppm.

-

A multiplet system in the aromatic region (approx. δ 7.2-8.1 ppm) corresponding to the eight aromatic protons. The proton ortho to the carbonyl group is expected to be the most downfield-shifted.

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include:

-

A peak for the methyl carbons (–CH₃).

-

Multiple signals in the aromatic region (approx. δ 125-140 ppm).

-

A downfield signal for the electrophilic carbonyl carbons (C=O), which is highly characteristic of the anhydride functional group (approx. δ 160-165 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the anhydride functional group.

-

Symmetric and Asymmetric C=O Stretching: Two distinct and strong absorption bands are the hallmark of an acid anhydride. These typically appear at approximately 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch).

-

C-O Stretching: A strong band corresponding to the C-O-C stretch is expected in the range of 1100-1000 cm⁻¹ .

-

Aromatic C-H and C=C Stretching: Peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 254, corresponding to the molecular weight of C₁₆H₁₄O₃.[7][8]

-

Key Fragmentation: A characteristic fragmentation pattern for this molecule involves the formation of the 2-methylbenzoyl cation at m/z = 119 . This fragment is often the base peak in the spectrum due to its stability.

Synthesis Protocols

The synthesis of symmetrical anhydrides like (2-methylbenzoyl) 2-methylbenzoate is typically achieved through the dehydration or condensation of the corresponding carboxylic acid. Below are two field-proven, reliable methodologies.

Protocol 1: Dehydration using Acetic Anhydride

This method is a robust and classic approach, adapted from a well-established Organic Syntheses procedure for benzoic anhydride. It relies on using acetic anhydride as both a reagent and a dehydrating agent, with an acid catalyst.

Methodology:

-

Reaction Setup: In a flask equipped with a fractional distillation column and a dropping funnel, combine 2-methylbenzoic acid (1.0 mole) with acetic anhydride (1.2 moles). Add a catalytic amount (e.g., 2-3 drops) of concentrated phosphoric acid.

-

Dehydration and Distillation: Heat the mixture gently. The reaction forms (2-methylbenzoyl) 2-methylbenzoate and acetic acid. Slowly distill the lower-boiling acetic acid from the reaction mixture to drive the equilibrium toward the product. The temperature at the head of the column should be maintained to selectively remove acetic acid (b.p. ~118 °C).

-

Driving the Reaction: As the reaction proceeds, the temperature of the reaction pot will rise. The reaction is considered complete when the distillation of acetic acid ceases.

-

Isolation and Purification: Cool the reaction mixture. The crude product, (2-methylbenzoyl) 2-methylbenzoate, remains in the flask. Purify the product by vacuum distillation.

-

Recrystallization (Optional): For higher purity, the distilled product can be recrystallized. Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., benzene or a toluene/hexane mixture) and allow it to cool slowly to form crystals.

Causality and Justification: This protocol is effective because the removal of the acetic acid byproduct via distillation is a powerful application of Le Châtelier's principle, forcing the reversible reaction to completion. Phosphoric acid catalyzes the reaction by protonating the carbonyl oxygen of acetic anhydride, making it a more potent electrophile.

Protocol 2: Acyl Chloride and Carboxylate Condensation

This method provides a high-yield pathway by reacting a highly electrophilic acyl chloride with its corresponding carboxylate salt. This approach is often preferred when the starting carboxylic acid is sensitive to high temperatures. A similar procedure has been successfully used to synthesize substituted analogs like 3-acetoxy-2-methylbenzoic anhydride.[9]

Methodology:

-

Preparation of 2-methylbenzoyl chloride: Convert 2-methylbenzoic acid to 2-methylbenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is often used directly after removing excess reagent by distillation.

-

Preparation of Sodium 2-methylbenzoate: Prepare the sodium salt by reacting 2-methylbenzoic acid with one equivalent of sodium hydroxide or sodium bicarbonate in an appropriate solvent (e.g., water or ethanol) and then drying the resulting salt thoroughly.

-

Condensation Reaction: Dissolve the sodium 2-methylbenzoate in a dry, aprotic solvent (e.g., THF, DCM, or acetonitrile). Add one equivalent of 2-methylbenzoyl chloride dropwise to the solution, maintaining the temperature with an ice bath if the reaction is highly exothermic.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature until completion (monitor by TLC or GC). Upon completion, filter the mixture to remove the sodium chloride byproduct.

-

Purification: Wash the filtrate with dilute aqueous bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Self-Validation and Trustworthiness: This protocol is inherently self-validating. The formation of a salt (NaCl) as a byproduct provides a clear visual and physical endpoint for the reaction. The high reactivity of the acyl chloride ensures a strong thermodynamic driving force, leading to high conversion rates and a clean reaction profile when conducted under anhydrous conditions.

Chemical Reactivity and Mechanistic Insights

The chemistry of (2-methylbenzoyl) 2-methylbenzoate is dominated by the anhydride functional group. The two electron-withdrawing carbonyl groups create highly electrophilic carbonyl carbons, making the molecule an excellent acylating agent.

Nucleophilic Acyl Substitution

The core reactivity is nucleophilic acyl substitution. A nucleophile (Nu⁻) attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a 2-methylbenzoate anion, which is a stable and effective leaving group. This process transfers a 2-methylbenzoyl group to the nucleophile.

-

Esterification: Reaction with alcohols (ROH), often catalyzed by a non-nucleophilic base like pyridine, yields the corresponding ester (2-methylbenzoyl ester) and 2-methylbenzoic acid.

-

Amidation: Reaction with primary or secondary amines (R₂NH) readily forms N-substituted 2-methylbenzamides. Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the carboxylic acid byproduct.

Applications in Research and Drug Development

(2-methylbenzoyl) 2-methylbenzoate and its direct precursor, 2-methylbenzoyl chloride, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The 2-methylbenzoyl group is a structural motif found in several biologically active molecules.

A prominent example is in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia. A key intermediate in Tolvaptan synthesis is 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.[10] This intermediate is prepared by the N-acylation of an aminobenzoate derivative with 2-methylbenzoyl chloride, highlighting the industrial relevance of introducing the 2-methylbenzoyl group. The use of the anhydride offers a milder alternative to the acyl chloride for such transformations, producing a carboxylic acid byproduct instead of corrosive HCl gas.

Safety and Handling

As a reactive acylating agent, (2-methylbenzoyl) 2-methylbenzoate requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong bases, strong oxidizing agents, and alcohols.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

References

- 1. jk-sci.com [jk-sci.com]

- 2. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 2-Methylbenzoic Anhydride | 607-86-3 | TCI AMERICA [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - 2-methylbenzoic anhydride (C16H14O3) [pubchemlite.lcsb.uni.lu]

- 8. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]

- 9. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

Interpreting the spectral data of 2-Methylbenzoic acid anhydride

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Methylbenzoic Acid Anhydride

Abstract

This technical guide offers a comprehensive analysis of the spectral data of this compound (C₁₆H₁₄O₃), a symmetrical anhydride widely utilized in organic synthesis. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document provides an in-depth interpretation of the compound's signature features across Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By elucidating the correlation between molecular structure and spectral output, this guide serves as an authoritative reference for the characterization of this and similar aromatic anhydrides.

Molecular Structure and Spectroscopic Overview

This compound is characterized by two 2-methylbenzoyl units linked by an oxygen atom. This symmetrical structure is fundamental to its spectral characteristics. The key features include the anhydride functional group, two ortho-substituted aromatic rings, and two methyl groups. Each of these components produces distinct and predictable signals in various spectroscopic techniques.

Caption: Key functional groups of this compound.

-

FTIR Spectroscopy will prominently feature two carbonyl (C=O) stretching bands, a hallmark of the anhydride group, alongside aromatic and aliphatic C-H and C=C stretching vibrations.

-

NMR Spectroscopy will reflect the molecule's symmetry. The ¹H NMR spectrum will show signals in the aromatic region corresponding to the eight ring protons and a single, integrated signal for the six equivalent methyl protons. The ¹³C NMR will display a reduced number of signals due to this symmetry.

-

Mass Spectrometry will show a molecular ion peak corresponding to its mass, with a characteristic fragmentation pattern dominated by the stable 2-methylbenzoyl acylium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principles and Interpretation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[1] The anhydride functional group is particularly well-defined in FTIR. It contains two C=O bonds connected by an oxygen atom, which allows for coupled vibrations. This coupling results in two distinct C=O stretching modes: a symmetric stretch (both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (one bond lengthens while the other shortens).[2] For acyclic anhydrides like this compound, the higher frequency asymmetric stretch is typically more intense.[3]

The key spectral features for this compound are:

-

C=O Stretching: Two strong, sharp bands are expected. The asymmetric stretch appears at a higher wavenumber (around 1820-1800 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1760-1740 cm⁻¹).[2][3] Conjugation with the aromatic ring can slightly lower these frequencies.

-

C-O Stretching: One or two stretching bands for the C-O-C anhydride linkage are typically observed in the 1300 to 1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹.[4] The C=C stretching vibrations within the benzene ring produce medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretching: The methyl groups exhibit C-H stretching vibrations just below 3000 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can help confirm the ortho-disubstituted nature of the rings.

Data Presentation: Key FTIR Absorption Bands

| Peak Position (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3070 - 3020 | Medium-Weak | Aromatic C-H Stretching |

| ~2980 - 2930 | Medium-Weak | Aliphatic (Methyl) C-H Stretching |

| ~1810 | Strong, Sharp | Asymmetric C=O Stretching (Anhydride)[2][3] |

| ~1750 | Strong, Sharp | Symmetric C=O Stretching (Anhydride)[2][3] |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1220 | Strong | C-O-C Stretching |

| ~760 | Strong | C-H Out-of-Plane Bending (Ortho-disubstitution) |

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the standard procedure for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.

Caption: Workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation: Gently grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[1]

-

Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder. Mix thoroughly until the sample is evenly dispersed in the KBr matrix.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[1]

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.[5]

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Interpretation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

-

¹H NMR: The chemical shift (δ) of a proton is influenced by its electronic environment. Protons on aromatic rings are deshielded by the ring current effect and appear far downfield (δ 6.5–8.5 ppm).[6][7][8] The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR: The ¹³C spectrum shows the different types of carbon atoms in a molecule. Carbonyl carbons are highly deshielded and appear far downfield (δ 160-220 ppm), while aromatic carbons resonate between δ 110-160 ppm.[7] Due to the molecule's symmetry, carbons that are chemically equivalent will produce a single signal.

¹H NMR Analysis

For this compound, the symmetry means the two 2-methylbenzoyl halves are identical.

-

Aromatic Protons (8H): The four protons on each aromatic ring are chemically non-equivalent. They will appear in the aromatic region (estimated δ 7.2-8.1 ppm). The proton ortho to the electron-withdrawing anhydride group will be the most deshielded and appear furthest downfield. The complex ortho and meta couplings will result in a series of overlapping multiplets.[9]

-

Methyl Protons (6H): The two methyl groups are equivalent. They are attached to an aromatic ring, placing them in the benzylic region.[8] They will appear as a single sharp singlet (no adjacent protons to couple with) at approximately δ 2.4-2.6 ppm, integrating to 6 protons.

¹³C NMR Analysis

Due to symmetry, we expect signals for only the 8 unique carbon atoms.

-

Carbonyl Carbon (C=O): A single signal is expected in the downfield region, characteristic of an anhydride carbonyl, around δ 162-165 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 125-142 ppm. The quaternary carbons (attached to the carbonyl and methyl groups) will typically have lower intensities.

-

Methyl Carbon (-CH₃): A single signal for the equivalent methyl carbons will appear in the upfield region, around δ 20-22 ppm.[10]

Data Presentation: Predicted NMR Data

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.2 - 8.1 | 8H | Multiplet (m) | Aromatic Protons |

| ~2.5 | 6H | Singlet (s) | Methyl Protons (-CH₃) |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~163 | Carbonyl Carbon (C=O) |

| ~125 - 142 | 6x Aromatic Carbons |

| ~21 | Methyl Carbon (-CH₃) |

Experimental Protocol: NMR Sample Preparation

Caption: General workflow for NMR sample preparation and analysis.

-

Dissolution: Accurately weigh approximately 5-10 mg of the compound. Dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11][12]

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Tuning and Locking: The instrument locks onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.

-

Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS)

Principles and Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺), which is a radical cation.[13][14] This molecular ion is often unstable and breaks apart into smaller charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

For this compound (Molecular Weight: 254.28 g/mol ), the fragmentation is predictable:

-

Molecular Ion (M⁺): A peak at m/z = 254 corresponding to the intact ionized molecule is expected.[15] Aromatic systems tend to produce relatively stable molecular ions.[16]

-

Primary Fragmentation: The most likely fragmentation pathway is the cleavage of a C-O bond within the anhydride linkage. This is a type of alpha cleavage that is highly favorable as it results in a very stable acylium ion.[3]

-

C₁₆H₁₄O₃⁺˙ → [C₈H₇O]⁺ + C₈H₇O₂˙

-

-

Base Peak (m/z 119): The resulting 2-methylbenzoyl cation ([C₈H₇O]⁺) at m/z = 119 is resonance-stabilized and is expected to be the most abundant fragment, making it the base peak in the spectrum.[15]

-

Secondary Fragmentation: This acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule.

-

[C₈H₇O]⁺ → [C₇H₇]⁺ + CO

-

-

Tolyl Cation (m/z 91): The loss of CO (28 Da) from the m/z 119 fragment yields the tolyl cation ([C₇H₇]⁺) at m/z = 91, which is also a very common and stable fragment in the mass spectra of toluene-derived compounds.

Data Presentation: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 254 | Molecular Ion | [C₁₆H₁₄O₃]⁺˙ | Confirms molecular weight. |

| 119 | 2-Methylbenzoyl cation | [C₈H₇O]⁺ | Expected Base Peak due to high stability.[15] |

| 91 | Tolyl cation | [C₇H₇]⁺ | Result of CO loss from the m/z 119 fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Simplified workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph.

-

Separation: The sample is carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization and Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized and fragmented. The resulting ions are analyzed to generate the mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the evidence converges to provide an unambiguous structural confirmation:

-

FTIR confirms the presence of the anhydride functional group with its characteristic double C=O peaks and the aromatic nature of the molecule.

-

¹H and ¹³C NMR confirm the carbon-hydrogen framework, establish the symmetry of the molecule (evidenced by the single methyl signal and the reduced number of carbon signals), and verify the ortho-substitution pattern on the aromatic rings.

-

Mass Spectrometry confirms the molecular weight (m/z 254) and reveals a fragmentation pattern (base peak at m/z 119, significant peak at m/z 91) that is perfectly consistent with the proposed structure.

Together, these techniques provide a detailed and self-validating spectroscopic fingerprint of this compound, essential for quality control, reaction monitoring, and structural verification in any scientific or industrial setting.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. agilent.com [agilent.com]

- 6. scribd.com [scribd.com]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Spectrum Analysis of 2-Methylbenzoic Anhydride

Introduction: The Role of ¹³C NMR in Characterizing Aromatic Anhydrides

2-Methylbenzoic anhydride (also known as o-toluic anhydride) is a symmetrical aromatic anhydride.[1][2][3] Its chemical formula is C₁₆H₁₄O₃ and it has a molecular weight of approximately 254.28 g/mol .[1][4] In drug development and synthetic chemistry, anhydrides serve as crucial activated intermediates for acylation reactions, particularly in the synthesis of esters and amides. The precise structural confirmation of these reagents is paramount to ensuring reaction integrity and final product purity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon skeleton by probing the chemical environment of each unique carbon atom. For a molecule like 2-Methylbenzoic anhydride, ¹³C NMR allows for the unambiguous verification of the anhydride linkage, the substitution pattern on the aromatic rings, and the overall symmetry of the molecule. This guide provides a detailed theoretical framework and a practical, field-proven protocol for the acquisition and interpretation of the ¹³C NMR spectrum of 2-Methylbenzoic anhydride, tailored for researchers and professionals in the chemical sciences.

Core Principles: Molecular Symmetry and Its Spectroscopic Implications

A foundational step in predicting an NMR spectrum is the analysis of molecular symmetry. 2-Methylbenzoic anhydride possesses a C₂ axis of symmetry that passes through the central oxygen atom of the anhydride bridge.

Causality of Experimental Observation: This symmetry renders the two 2-methylbenzoyl units chemically and magnetically equivalent. Consequently, instead of observing 16 distinct signals for the 16 carbon atoms in the molecule, the ¹³C NMR spectrum is simplified, exhibiting only 8 unique signals . This spectral simplification is a direct and powerful confirmation of the molecule's symmetrical structure. The expected signals correspond to:

-

One carbonyl carbon (C=O)

-

One methyl carbon (-CH₃)

-

Six unique aromatic carbons (C1-C6)

The diagram below illustrates the logical workflow for analyzing this molecule using ¹³C NMR spectroscopy.

Caption: Workflow for ¹³C NMR Analysis of 2-Methylbenzoic Anhydride.

Predicted ¹³C NMR Spectrum: A Quantitative Analysis

The chemical shift (δ) of each carbon atom is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. In 2-Methylbenzoic anhydride, the anhydride carbonyl group is strongly electron-withdrawing, while the methyl group is weakly electron-donating.

Based on established chemical shift ranges and data from analogous aromatic anhydrides, a predicted ¹³C NMR spectrum can be constructed.[5][6][7]

Carbonyl Carbon (C=O)

The carbonyl carbons of acid anhydrides are significantly deshielded and typically resonate in the range of 160-175 ppm .[6] For mixed aromatic anhydrides, values around 161-162 ppm have been reported.[5] Due to the molecule's symmetry, a single, sharp signal is expected for both carbonyl carbons.

Aromatic Carbons (C1-C6)

The aromatic carbons generally appear between 125-150 ppm .[7] The specific shifts are modulated by the substituents:

-

C1 (Ipso-Carbon to C=O): This quaternary carbon is directly attached to the electron-withdrawing carbonyl group. It is expected to be downfield, but its signal intensity will be low due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

C2 (Ipso-Carbon to -CH₃): This quaternary carbon is attached to the electron-donating methyl group. Its signal will also be weak.

-

C3-C6 (Protonated Aromatic Carbons): These carbons will exhibit stronger signals. Their precise shifts depend on their position relative to the two substituents, following predictable aromatic substitution patterns.

Methyl Carbon (-CH₃)

The methyl carbon, being part of an alkyl group attached to an aromatic ring, is highly shielded. It is expected to produce a signal in the upfield region of the spectrum, typically around 20-22 ppm .[5][8]

Data Summary: Predicted Chemical Shifts

The following table provides a detailed assignment of the predicted ¹³C NMR signals for 2-Methylbenzoic anhydride, with carbon numbering originating from the point of carbonyl attachment (C1).

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale & Notes |

| C=O | 161.5 - 163.0 | Singlet | Carbonyl carbon in an anhydride, strongly deshielded. |

| C2 | 140.0 - 142.0 | Singlet | Aromatic quaternary carbon attached to the methyl group. |

| C6 | 134.0 - 135.5 | Doublet | Aromatic CH ortho to the carbonyl group, deshielded. |

| C4 | 132.0 - 133.5 | Doublet | Aromatic CH para to the methyl group. |

| C5 | 130.0 - 131.5 | Doublet | Aromatic CH meta to the carbonyl group. |

| C1 | 128.0 - 129.5 | Singlet | Aromatic quaternary carbon attached to the carbonyl group. |

| C3 | 125.5 - 127.0 | Doublet | Aromatic CH ortho to the methyl group. |

| -CH₃ | 20.0 - 22.0 | Quartet | Methyl carbon, shielded by alkyl nature. |

Note: The exact chemical shifts can vary slightly based on the solvent and concentration used.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthiness in spectral data stems from a robust and well-documented experimental methodology. The following protocol outlines the standard procedure for acquiring a high-quality, quantitative ¹³C NMR spectrum.

Materials and Instrumentation

-

Analyte: 2-Methylbenzoic Anhydride (min. 98% purity)[9]

-

Solvent: Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance series).[10]

-

NMR Tubes: 5 mm high-precision NMR tubes.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 2-Methylbenzoic anhydride.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃-TMS solvent.

-

Gently agitate the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.

-

-

Data Acquisition (¹³C Proton-Decoupled):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Transmitter Frequency: Center the frequency on approximately 110-120 ppm.

-

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a delay of 2.0 seconds. For more quantitative results, especially for quaternary carbons, this delay should be increased to 5 times the longest T₁ relaxation time (often requiring 10-30 seconds).

-

Number of Scans (NS): Acquire a sufficient number of scans (typically 128 to 1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm. (Alternatively, the CDCl₃ solvent peak can be set to its known value of 77.16 ppm).

-

Integrate the peaks if relative intensity information is desired, though ¹³C NMR peak integrals are generally not as reliable as in ¹H NMR unless specific quantitative acquisition parameters are used.

-

Conclusion

The ¹³C NMR spectrum of 2-Methylbenzoic anhydride provides a definitive structural fingerprint. The presence of exactly eight signals confirms the molecule's inherent C₂ symmetry, while the chemical shifts of the carbonyl (~162 ppm), aromatic (125-142 ppm), and methyl (~21 ppm) carbons align perfectly with established principles of NMR spectroscopy. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality spectral data, ensuring the structural integrity of this important chemical reagent in their research and development workflows.

References

- 1. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]

- 2. 2-methylbenzoic anhydride [stenutz.eu]

- 3. Benzoic acid, 2-methyl-, anhydride [webbook.nist.gov]

- 4. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of 2-Methylbenzoic Anhydride

This guide provides a detailed exploration of the electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of 2-Methylbenzoic anhydride (also known as o-toluic anhydride). Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, explains the underlying chemical principles, and provides a robust analytical methodology.

Introduction: The Analytical Significance of 2-Methylbenzoic Anhydride

2-Methylbenzoic anhydride (C₁₆H₁₄O₃, Molecular Weight: 254.28 g/mol ) is a carboxylic acid anhydride utilized in various chemical syntheses.[1] As with many chemical reagents and intermediates, verifying its identity and purity is paramount. Gas chromatography-mass spectrometry stands as a definitive analytical technique for this purpose, offering both high-resolution separation and structural elucidation through characteristic fragmentation patterns.

Under electron ionization, the 2-Methylbenzoic anhydride molecule undergoes a series of predictable bond cleavages, yielding a unique mass spectrum that serves as a chemical fingerprint. Understanding this fragmentation is not merely an academic exercise; it is fundamental to confident compound identification, impurity profiling, and reaction monitoring in complex matrices.

The Mass Spectrum of 2-Methylbenzoic Anhydride: A Fingerprint of Fragmentation

The 70 eV electron ionization mass spectrum of 2-Methylbenzoic anhydride is characterized by a series of key fragment ions. While the molecular ion ([M]⁺˙) at m/z 254 is often of low abundance or absent due to the lability of the anhydride linkage, the fragment ions provide a wealth of structural information. The most significant peaks are consistently observed at m/z 119 (base peak), 91, and 118.[1]

Data Presentation: Key Ions in the Mass Spectrum

| m/z | Proposed Ion Structure | Formula | Significance |

| 254 | 2-Methylbenzoic anhydride radical cation | [C₁₆H₁₄O₃]⁺˙ | Molecular Ion |

| 119 | 2-Methylbenzoyl cation (o-toluoyl cation) | [C₈H₇O]⁺ | Base Peak |

| 118 | Dehydro-o-toluoyl cation | [C₈H₆O]⁺˙ | Result of 'ortho effect' |

| 91 | Tropylium cation | [C₇H₇]⁺ | Characteristic of toluene derivatives |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Further fragmentation of tropylium ion |

Deciphering the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of 2-Methylbenzoic anhydride is initiated by the high-energy electron beam, which dislodges an electron from the molecule, typically from a non-bonding oxygen lone pair, to form the molecular ion ([M]⁺˙) at m/z 254.

Formation of the Base Peak: The 2-Methylbenzoyl Cation (m/z 119)

The most favorable fragmentation pathway involves the cleavage of the anhydride's C-O-C bond. This homolytic cleavage is driven by the formation of the highly stable 2-methylbenzoyl cation (an acylium ion) at m/z 119 . This ion is resonance-stabilized and its abundance makes it the base peak in the spectrum. The other product of this cleavage is a 2-methylbenzoyloxy radical, which is neutral and therefore not detected by the mass spectrometer.

Figure 1. Formation of the 2-methylbenzoyl cation (m/z 119).

The "Ortho Effect": A Signature Fragmentation

A distinctive feature in the mass spectra of ortho-substituted aromatic compounds is the "ortho effect," which involves intramolecular interactions between adjacent substituents. In the case of the 2-methylbenzoyl cation (m/z 119), a hydrogen atom from the ortho-methyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral carbon monoxide (CO) molecule. However, a more prominent pathway for ortho-substituted benzoic acids and their derivatives is the loss of a hydrogen radical from the molecular ion or a key fragment.

In the spectrum of 2-Methylbenzoic anhydride, the significant peak at m/z 118 is attributed to the loss of a hydrogen atom from the 2-methylbenzoyl cation (m/z 119). This is likely facilitated by an intramolecular rearrangement characteristic of the ortho-positioning of the methyl group, leading to a stable, cyclic ion structure.

Formation of the Tropylium Ion (m/z 91)

The 2-methylbenzoyl cation (m/z 119) can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da). This results in the formation of a highly stable seven-membered aromatic ring structure known as the tropylium ion at m/z 91 . The formation of the tropylium ion is a very common and characteristic fragmentation for compounds containing a benzyl or substituted benzyl moiety.

Figure 2. Formation of the tropylium ion (m/z 91).

Subsequent Fragmentation

The tropylium ion (m/z 91) can further fragment by losing a molecule of acetylene (C₂H₂, 26 Da), leading to the formation of the cyclopentadienyl cation at m/z 65 . This subsequent fragmentation is a common feature in the mass spectra of many aromatic compounds.

Overall Fragmentation Pathway

The fragmentation of 2-Methylbenzoic anhydride is a cascade of reactions originating from the molecular ion. The primary cleavage yields the stable 2-methylbenzoyl cation, which then undergoes further fragmentation and rearrangement to produce other characteristic ions.

Figure 3. Fragmentation pathway of 2-Methylbenzoic anhydride.

Experimental Protocol: GC-MS Analysis

The successful analysis of 2-Methylbenzoic anhydride by GC-MS requires careful consideration of the analytical conditions to ensure chromatographic resolution and reproducible fragmentation. The following protocol is a robust starting point for method development.

Sample Preparation

-

Solvent Selection : Use a high-purity, anhydrous solvent such as dichloromethane or ethyl acetate. The absence of water is critical to prevent hydrolysis of the anhydride to 2-methylbenzoic acid.

-

Concentration : Prepare a sample solution at a concentration of approximately 100-500 µg/mL.

-

Filtration : If necessary, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrumentation.

| Parameter | Recommended Setting | Justification |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible performance. |

| MS System | Agilent 5977B or equivalent | Offers excellent sensitivity and spectral integrity. |

| Injector | Split/Splitless | |

| - Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| - Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| - Injection Volume | 1 µL | Standard volume for capillary GC. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for aromatic compounds. |

| Carrier Gas | Helium | Inert carrier gas with optimal flow characteristics. |

| - Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |

| Oven Program | ||

| - Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing. |

| - Ramp | 15 °C/min to 280 °C | Provides a good balance between separation and analysis time. |

| - Final Hold | Hold at 280 °C for 5 min | Ensures elution of any less volatile components. |

| MS Parameters | ||

| - Ion Source | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation. |

| - Ionization Energy | 70 eV | Standard energy for creating extensive and comparable mass spectra libraries. |

| - Source Temperature | 230 °C | Maintains a clean ion source and prevents condensation. |

| - Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| - Scan Range | m/z 40-400 | Covers the molecular ion and all significant fragments. |

Data Analysis

-

Peak Identification : Identify the chromatographic peak corresponding to 2-Methylbenzoic anhydride based on its retention time.

-

Mass Spectrum Extraction : Extract the mass spectrum from the apex of the identified peak.

-

Spectral Interpretation : Compare the obtained mass spectrum with the fragmentation pattern detailed in this guide and with reference spectra from databases such as NIST.

-

Confirmation : The presence of the key ions at m/z 119, 91, and 118 provides strong evidence for the identification of 2-Methylbenzoic anhydride.

Conclusion

The GC-MS fragmentation of 2-Methylbenzoic anhydride is a well-defined process governed by fundamental principles of ion stability and intramolecular rearrangements. The formation of the 2-methylbenzoyl cation (m/z 119) as the base peak, along with the characteristic tropylium ion (m/z 91) and the ortho-effect-driven ion at m/z 118, provides a unique and reliable fingerprint for its identification. By employing the detailed analytical protocol provided, researchers can confidently and accurately characterize 2-Methylbenzoic anhydride in their samples, ensuring the integrity and quality of their work.

References

A Technical Guide to the Thermodynamic Properties of Solid 2-Methylbenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzoic anhydride, also known as o-toluic anhydride, is a pivotal reagent in organic synthesis and a key structural motif in materials science. A comprehensive understanding of its solid-state thermodynamic properties is fundamental for controlling reaction energetics, ensuring process safety, and predicting the stability of formulated products. This technical guide provides a consolidated overview of the critical thermodynamic parameters of solid 2-Methylbenzoic anhydride, including its enthalpy of formation, combustion, and fusion. We delve into the state-of-the-art experimental methodologies for determining these properties, such as bomb calorimetry and differential scanning calorimetry (DSC), explaining the causal principles behind protocol design. Furthermore, this guide discusses the profound implications of these thermodynamic data in the context of drug development and chemical manufacturing, where solid-state behavior, stability, and polymorphism are paramount.

Introduction: The Significance of Thermodynamic Insight

2-Methylbenzoic anhydride (C₁₆H₁₄O₃) is a symmetrical aromatic carboxylic anhydride widely employed in acylation and esterification reactions.[1] Its utility is particularly notable in complex syntheses, such as the macrolactonization steps required for producing pharmacologically active natural products. For scientists in drug development and process chemistry, the solid-state form of a reagent or intermediate is of critical importance. The thermodynamic properties of the solid phase govern its stability, melting behavior, and dissolution kinetics—factors that directly influence shelf-life, reaction efficiency, and the ultimate safety and efficacy of a pharmaceutical product.

Understanding the thermodynamics of solid 2-Methylbenzoic anhydride allows researchers to:

-

Predict Reaction Feasibility: The standard Gibbs free energy of formation indicates the spontaneity of forming the compound, while the enthalpy of formation is essential for calculating the energy balance of subsequent reactions.[2]

-

Ensure Thermal Stability: Data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for identifying safe operating temperatures and preventing uncontrolled decomposition.

-

Control Polymorphism: Many organic solids, including benzoic acid derivatives, can exist in multiple crystalline forms (polymorphs), each with a unique set of thermodynamic properties.[3][4] Characterizing the stable form is essential for consistent performance in manufacturing and formulation.

This guide serves as a foundational resource, synthesizing available data with practical, field-proven experimental insights to empower researchers in their work.

Physicochemical and Structural Characteristics

A molecule's thermodynamic properties are intrinsically linked to its structure.

-

Molecular Identity:

-

Structural Considerations: While a specific crystal structure for 2-Methylbenzoic anhydride is not readily available in the provided literature, analysis of closely related compounds provides valuable insight. For instance, the crystal structure of 2,4,6-trimethylbenzoic anhydride reveals that the molecule is not planar; a significant dihedral angle of 54.97° exists between the two aromatic rings.[8] This twisting is characteristic of benzoic anhydrides and arises from steric hindrance and electronic repulsion around the central anhydride oxygen bridge. This non-planar conformation influences intermolecular packing, which in turn dictates the solid-state properties like melting point and enthalpy of fusion. The potential for different packing arrangements raises the possibility of polymorphism, a critical consideration for any solid-state characterization.[3]

Core Thermodynamic Data

The following table summarizes the key thermodynamic properties for solid 2-Methylbenzoic anhydride based on available literature. It is crucial to distinguish between experimentally determined values and those derived from predictive models, as the latter carry a higher degree of uncertainty.

| Property | Symbol | Value | Units | Source & Method |

| Solid Phase Enthalpy of Formation | ΔfH°solid | -533.50 ± 7.90 | kJ/mol | NIST Webbook (Experimental)[6] |

| Standard Solid Enthalpy of Combustion | ΔcH°solid | -7763.40 ± 7.90 | kJ/mol | NIST Webbook (Experimental)[6] |

| Enthalpy of Fusion | ΔfusH° | 28.89 | kJ/mol | Cheméo (Joback Method - Predictive)[6] |

| Normal Melting Point | Tfus | 39.0 | °C | J&K Scientific (Experimental)[7][9] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -73.44 | kJ/mol | Cheméo (Joback Method - Predictive)[6] |

Note on Heat Capacity: Experimental data for the solid-state heat capacity (Cp,solid) of 2-Methylbenzoic anhydride is not available in the cited literature. While ideal gas heat capacity values have been predicted, they are not applicable to the solid phase.[6] The experimental determination of Cp,solid, typically via DSC, would be highly valuable for calculating the temperature dependence of enthalpy and entropy.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on rigorous experimental design and execution. As a self-validating system, each protocol must include calibration and verification steps to ensure data integrity.

Workflow for Thermodynamic Characterization

The general process for characterizing the thermodynamic properties of a solid organic compound is a multi-step, logical progression.

Caption: General workflow for the determination of key thermodynamic properties.

Protocol 1: Determination of Melting Point and Enthalpy of Fusion by DSC

Differential Scanning Calorimetry (DSC) is the cornerstone technique for investigating thermal transitions in solids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Causality Behind Experimental Choices:

-

Sample Pan: Aluminum pans are used for their high thermal conductivity and inertness. Hermetically sealed pans are chosen to prevent sample loss through sublimation or evaporation near the melting point.

-

Heating Rate: A standard rate of 10 °C/min is a common choice that balances resolution and sensitivity.[10] Slower rates can improve the resolution of complex transitions, while faster rates increase the signal-to-noise ratio.

-

Inert Atmosphere: A nitrogen purge is essential to create a stable, non-reactive environment and prevent oxidative degradation of the sample.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium (Tfus = 156.6 °C, ΔfusH = 28.66 J/g) and zinc (Tfus = 419.5 °C). This step ensures the trustworthiness of the measurements.

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) solid 2-Methylbenzoic anhydride into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 80 °C).

-

Hold isothermally for 2 minutes.

-

Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects and potential polymorphism.

-

-

Data Analysis:

-

The resulting plot of heat flow versus temperature (a thermogram) will show an endothermic peak corresponding to melting.

-

The onset temperature of this peak is taken as the melting point (Tfus).

-

The area under the peak is integrated using the instrument's software to determine the enthalpy of fusion (ΔfusH).

-

Protocol 2: Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is the definitive method for measuring the heat of combustion of a substance. The experiment involves combusting a known mass of the sample in a high-pressure oxygen environment within a constant-volume container (the "bomb").

Causality Behind Experimental Choices:

-

Standardization: The calorimeter system's heat capacity must be precisely determined by combusting a certified standard reference material. Benzoic acid is the internationally recognized primary standard for this purpose due to its high purity, stability, and well-characterized enthalpy of combustion.[11][12][13]

-

High-Pressure Oxygen: An oxygen pressure of ~30 atm ensures complete and rapid combustion of the organic sample.[14]

-

Isothermal Jacket: A surrounding water jacket maintained at a constant temperature minimizes heat exchange between the calorimeter and the environment, allowing for accurate calculation of the temperature rise due to the combustion reaction.[11]

Methodology Overview:

-

Calorimeter Calibration: A pellet of certified standard benzoic acid is combusted, and the observed temperature rise is used to calculate the energy equivalent (heat capacity) of the entire calorimeter system.[13]

-

Sample Combustion: A precisely weighed pellet of 2-Methylbenzoic anhydride is placed in the bomb, which is then sealed, pressurized with pure oxygen, and submerged in the calorimeter's water bath.[14]

-

Ignition & Measurement: The sample is ignited electrically, and the temperature of the water bath is monitored with high precision until it reaches a maximum and begins to cool.

-